molecular formula C14H18O6 B1582603 Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate CAS No. 21544-03-6

Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate

Cat. No.: B1582603
CAS No.: 21544-03-6
M. Wt: 282.29 g/mol
InChI Key: KTPIWUHKYIJBCR-UHFFFAOYSA-N
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Description

Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate is an organic compound with the molecular formula C14H18O6. It is a mono-constituent substance known for its applications in various industrial and scientific fields. The compound is characterized by the presence of epoxy groups and a cyclohexene ring, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate typically involves the reaction of cyclohex-4-ene-1,2-dicarboxylic acid with epichlorohydrin. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through the formation of an intermediate ester, which is subsequently converted to the final product through an epoxidation reaction .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reactants and catalysts to ensure the efficient conversion of starting materials to the desired product. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate involves the interaction of its epoxy groups with various molecular targets. The epoxy groups can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to the modification of their structure and function. This reactivity underlies its use in cross-linking and polymerization reactions .

Comparison with Similar Compounds

Similar Compounds

  • Bis(3,4-epoxycyclohexylmethyl) adipate
  • 4,5-epoxytetrahydrophthalic acid diglycidyl ester
  • 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate
  • Tetrahydrothiophen-3-one

Uniqueness

Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate is unique due to its specific molecular structure, which combines epoxy groups with a cyclohexene ring. This combination imparts distinct chemical reactivity and physical properties, making it particularly valuable in applications requiring high-performance materials and precise chemical modifications .

Properties

IUPAC Name

bis(oxiran-2-ylmethyl) cyclohex-4-ene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O6/c15-13(19-7-9-5-17-9)11-3-1-2-4-12(11)14(16)20-8-10-6-18-10/h1-2,9-12H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPIWUHKYIJBCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)OCC2CO2)C(=O)OCC3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

36343-81-4
Record name 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36343-81-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50864997
Record name 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester
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Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21544-03-6, 36343-81-4
Record name Diglycidyl tetrahydrophthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21544-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diglycidyl tetrahydrophthalate polymer
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Record name 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester
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Record name 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate
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Record name 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester, homopolymer
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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